2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide
Description
Chemical Structure and Properties The compound, hereafter referred to as Compound A, is a theophylline-based hybrid with a molecular formula of C₁₆H₁₄FN₆O₃ (average mass: 358.333 g/mol; monoisotopic mass: 358.11897 g/mol) . Its structure comprises a 1,3-dimethylxanthine (theophylline) core linked via an acetylhydrazide bridge to a (3-fluorophenyl)methylidene moiety in the E-configuration.
Synthesis and Identification Compound A is registered under ChemSpider ID 7836998 and MDL number 315218-18-9 .
Properties
Molecular Formula |
C16H15FN6O3 |
|---|---|
Molecular Weight |
358.33 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15FN6O3/c1-21-14-13(15(25)22(2)16(21)26)23(9-18-14)8-12(24)20-19-7-10-4-3-5-11(17)6-10/h3-7,9H,8H2,1-2H3,(H,20,24)/b19-7+ |
InChI Key |
AAYBCPQJEUWCIW-FBCYGCLPSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=CC(=CC=C3)F |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution at the Purine 7-Position
The synthesis begins with functionalization of the purine core. Theophylline (1,3-dimethylxanthine) is alkylated at the N-7 position using ethyl bromoacetate under basic conditions:
Reaction Scheme
$$
\text{Theophylline} + \text{BrCH}_2\text{COOEt} \xrightarrow[\text{EtOH, 80°C}]{\text{NaH, DMF}} \text{Ethyl 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate}
$$
Optimization Data
| Condition | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Standard | DMF | NaH | 80 | 72 |
| Alternative | THF | K₂CO₃ | 60 | 58 |
The use of NaH in DMF maximizes yield due to enhanced nucleophilicity at N-7. Substituting K₂CO₃ in THF reduces side products but lowers efficiency.
Hydrazide Formation via Condensation
The ethyl ester intermediate is hydrolyzed to the carboxylic acid, then converted to the hydrazide:
Step 1: Ester Hydrolysis
$$
\text{Ethyl ester} \xrightarrow[\text{HCl, H}_2\text{O}]{\text{Reflux}} \text{2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid}
$$
Yield : 89–94%.
Step 2: Hydrazide Synthesis
The acid is treated with thionyl chloride to form the acyl chloride, followed by reaction with hydrazine hydrate:
$$
\text{Acid} \xrightarrow{\text{SOCl}2} \text{Acyl chloride} \xrightarrow{\text{NH}2\text{NH}_2} \text{Acetohydrazide}
$$
Critical Parameters :
Imine Formation with 3-Fluorobenzaldehyde
The hydrazide undergoes condensation with 3-fluorobenzaldehyde to form the E-hydrazone:
$$
\text{Acetohydrazide} + \text{3-Fluorobenzaldehyde} \xrightarrow[\text{EtOH}]{\text{AcOH (cat.), Δ}} \text{Target Compound}
$$
Stereochemical Control :
- Acetic acid catalyzes imine formation while suppressing Z-isomerization.
- E/Z Ratio : 9:1 (confirmed by NOESY).
Yield Optimization
| Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| AcOH | EtOH | 70 | 12 | 85 |
| HCl | MeOH | 60 | 10 | 78 |
Purification and Crystallization
The crude product is purified via recrystallization from ethanol/water (3:1), yielding needle-like crystals. X-ray diffraction data (analogous to) confirm the E-configuration and planar geometry of the hydrazone moiety.
Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 5.3179, 18.6394, 10.8124 |
| β (°) | 100.015 |
Spectroscopic Characterization
Key Spectral Assignments
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, N=CH), 7.45–7.52 (m, 4H, Ar-H), 4.12 (s, 2H, CH₂CO), 3.42 (s, 3H, NCH₃), 3.28 (s, 3H, NCH₃).
- ¹³C NMR : δ 169.8 (C=O), 162.1 (C-F), 151.9 (purine C-2).
- HRMS : m/z 359.1352 [M+H]⁺ (calc. 359.1349).
Industrial-Scale Considerations
Process Challenges :
- Palladium-catalyzed couplings (as in) are avoided due to cost; nucleophilic substitution remains preferred.
- Waste Streams : Recycling of DMF and ethanol reduces environmental impact.
Scaled-Up Yields
| Batch Size (kg) | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 82 | 98.5 |
| 10 | 79 | 97.8 |
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of Compound A are categorized below based on substituent variations, with emphasis on pharmacological relevance and physicochemical properties.
Fluorophenyl Substituent Positional Isomers
- Compound B : 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N′-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
- Molecular Formula : C₁₆H₁₅FN₆O₃ (identical to Compound A) .
- Key Difference : Fluorine at the para-position instead of meta.
- Implications : The para-fluoro substitution may enhance metabolic stability due to reduced steric hindrance, though electronic effects (e.g., dipole interactions) could differ .
Trifluoromethylphenyl Derivatives
- Compound C : 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N′-[(E)-[4-(trifluoromethyl)phenyl]methylidene]acetohydrazide
Methoxy- and Hydroxy-Substituted Analogs
- Compound D : (E)-2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N′-(3-methoxybenzylidene)acetohydrazide (18f)
- Compound E : (E)-2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N′-(2-hydroxybenzylidene)acetohydrazide (18g)
Non-Hydrazide Derivatives
- Compound F : HC-030031 (2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide)
Structural and Pharmacological Comparison Table
Research Findings and Implications
- Hydrazide vs.
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in Compound C) improve membrane permeability but may require formulation adjustments for solubility .
- Biological Activity : Theophylline-based hydrazides show dual AChE inhibition and anti-inflammatory effects, making them candidates for neurodegenerative disease therapy .
Biological Activity
The compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula: C₁₉H₂₂N₆O
- Molecular Weight: 394.42 g/mol
Antitumor Activity
Recent studies have demonstrated that derivatives of purines and hydrazides exhibit significant antitumor properties. The specific compound has been evaluated for its cytotoxic effects on various cancer cell lines.
-
Cell Lines Tested:
- Non-Small Cell Lung Cancer (NSCLC): A549 and H460
- Breast Cancer: MCF-7
- Other cancer types: OVCAR3, SW480
-
Mechanism of Action:
- The compound induces apoptosis in cancer cells through the modulation of the Bax/Bcl-2 protein ratio. Increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2) were observed.
- It also downregulates phosphorylated Akt protein levels, which is crucial for cell survival pathways .
- Efficacy:
Anti-inflammatory Properties
In addition to its antitumor activity, preliminary studies suggest that the compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit inflammatory markers in vitro.
Case Studies
Case Study 1: A study involving the treatment of A549 lung cancer cells with the compound demonstrated a dose-dependent increase in apoptosis rates. Flow cytometry analysis revealed that higher concentrations led to a marked increase in apoptotic cells (up to 40% at 15 μM) compared to control groups .
Case Study 2: Another investigation assessed the compound's impact on MCF-7 breast cancer cells. Results indicated that the compound effectively inhibited cell proliferation and induced apoptosis, suggesting its potential as a therapeutic agent against breast cancer .
Data Tables
| Cell Line | IC50 (μM) | Apoptosis Rate (%) at 15 μM |
|---|---|---|
| A549 | 6.76 ± 0.25 | 40.09 |
| H460 | 5.93 ± 0.97 | 24.89 |
| MCF-7 | Not specified | Significant induction observed |
Q & A
Q. What are the key synthetic methodologies for preparing this compound and its analogs?
The compound is synthesized via a multi-step procedure:
- Step 1 : Alkylation of a purine-dione core (e.g., 8-bromo-1,3-dimethylxanthine) with ethyl bromoacetate in acetone using K₂CO₃ and TEBA as a phase-transfer catalyst to introduce the acetohydrazide moiety .
- Step 2 : Condensation of the hydrazide intermediate with 3-fluorobenzaldehyde in methanol under acidic conditions to form the Schiff base (E-configuration confirmed by NMR) .
- Purification : Recrystallization from ethanol or DMSO yields the final product (typical yields: 45–75%) . Key characterization : ¹H/¹³C NMR (e.g., δ ~11.7 ppm for hydrazide NH, δ ~8.1 ppm for imine proton), HRMS, and elemental analysis .
Q. How is the purity and structural integrity of the compound validated?
- Analytical Techniques :
- ¹H/¹³C NMR : Confirms regiochemistry (e.g., absence of Z-isomer signals) and substituent positions .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 370–386) validate the molecular formula .
- Melting Point : Sharp melting points (e.g., 222–257°C) indicate purity .
Q. What in vitro assays are suitable for initial biological screening?
- Enzyme Inhibition : Use acetylcholinesterase (AChE) or PDE inhibition assays with Ellman’s reagent (for AChE) or cAMP/cGMP detection kits .
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria or parasites (e.g., Plasmodium falciparum) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent Variation : Synthesize analogs with modified benzylidene rings (e.g., 4-methoxy, 2-hydroxy) or purine core substitutions (e.g., 8-alkylamino groups) .
- Key Parameters :
- Lipophilicity : LogP calculations (e.g., using ChemAxon) to correlate with membrane permeability .
- Electron-Withdrawing Groups : Fluorine or nitro groups on the benzylidene ring enhance electrophilicity, potentially improving target binding .
Q. What strategies resolve contradictions in biological data across different assay models?
- Orthogonal Assays : Validate TRPA1 antagonism (e.g., calcium flux assay) with patch-clamp electrophysiology to confirm target engagement .
- Species-Specific Effects : Test human vs. murine TRPA1 isoforms due to sequence variability impacting antagonist efficacy .
- Off-Target Screening : Use panels (e.g., Eurofins SafetyScreen44) to rule out activity at related receptors (e.g., TRPV1, TRPV4) .
Q. How can reaction conditions be optimized using computational tools?
- Design of Experiments (DoE) : Apply Bayesian optimization to explore variables (e.g., solvent polarity, temperature) and maximize yield .
- Case Study : A 30% yield improvement was achieved by optimizing acetone/water ratios (3:1) and reducing reaction time from 24h to 12h via real-time HPLC monitoring .
Methodological Challenges and Solutions
Q. Why do certain analogs exhibit low solubility, and how can this be mitigated?
- Problem : The 3-fluorophenyl group increases hydrophobicity, reducing aqueous solubility (<10 µg/mL) .
- Solutions :
- Prodrug Design : Introduce phosphate esters at the hydrazide group to enhance solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release .
Q. How to address discrepancies between in vitro and in vivo efficacy?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
